N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These groups would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the nitro group could be reduced to an amino group, or the carboxamide group could be hydrolyzed to a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar groups like sulfamoyl and carboxamide could make the compound soluble in polar solvents .Scientific Research Applications
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Background: Protein Tyrosine Phosphatase 1B (PTP1B) plays a crucial role as a negative regulator of insulin and leptin signaling. It is an attractive target for antidiabetic drug discovery.
Applications::- Antidiabetic Potential : The compound inhibits PTP1B, making it a potential candidate for Type II diabetes treatment . Specifically, compound 3- (2- (benzo [d]thiazol-2-ylthio)acetamido)-4- methylbenzoic acid (4f) demonstrated good PTP1B inhibitory activity with an IC50 value of 11.17 μM. Additionally, it exhibited anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats.
Anti-Microbial and Anti-Biofilm Properties
Applications::- Anti-Staphylococcus aureus Activity : While not directly related to diabetes, this compound’s anti-microbial properties are noteworthy. Further studies could explore its potential in combating bacterial infections .
Photophysical Phenomena
Background: The compound 2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT) is used in naphthalene production.
Applications::- Solvent Effects : MMT exhibits distinct photophysical behavior in different solvents. Investigating these effects could have implications for materials science and spectroscopy .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O7S2/c1-25-7-6-18-10-3-2-9(28(16,23)24)8-12(10)27-15(18)17-14(20)11-4-5-13(26-11)19(21)22/h2-5,8H,6-7H2,1H3,(H2,16,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVINNBKMAKHOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide |
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